molecular formula C10H20N2O3 B15234870 tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B15234870
M. Wt: 216.28 g/mol
InChI Key: ABPWYJBKUUVONI-YUMQZZPRSA-N
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Description

tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminotetrahydropyran moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminotetrahydropyran derivative. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials. The reaction proceeds through a Barbier reaction, followed by column chromatography separation and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, aminotetrahydropyran moiety, and carbamate functional group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-3-aminooxan-4-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

ABPWYJBKUUVONI-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1N

Origin of Product

United States

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